molecular formula C12H14ClN3S B12729637 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- CAS No. 110623-27-3

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl-

Cat. No.: B12729637
CAS No.: 110623-27-3
M. Wt: 267.78 g/mol
InChI Key: AHIVHVFEZKDSJY-UHFFFAOYSA-N
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Description

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- (hereafter referred to as Compound A) is a 1,2,4-triazole derivative characterized by:

  • A thione (-S) group at position 2.
  • Substituents:
    • 4-Chlorophenyl at position 5 (aromatic ring with electron-withdrawing Cl).
    • Methyl at position 2.
    • Propyl at position 4 (linear alkyl chain).

Properties

CAS No.

110623-27-3

Molecular Formula

C12H14ClN3S

Molecular Weight

267.78 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-4-propyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H14ClN3S/c1-3-8-16-11(14-15(2)12(16)17)9-4-6-10(13)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

AHIVHVFEZKDSJY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with various alkylating agents. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like potassium hydroxide or sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit strong antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic bacteria and fungi. The presence of the thione group enhances the antimicrobial activity by disrupting cellular processes in microorganisms .

Anticancer Activity

The triazole nucleus is recognized for its potential in anticancer drug development. Several studies have demonstrated that modifications to the triazole structure can lead to compounds with significant cytotoxic effects against cancer cell lines. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest .

Neuroprotective Effects

Recent findings suggest that certain triazole derivatives can provide neuroprotection in models of neurodegenerative diseases. For example, compounds similar to 3H-1,2,4-Triazole-3-thione have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting potential therapeutic roles in conditions like Alzheimer's disease .

Applications in Agriculture

The compound's fungicidal properties make it a candidate for agricultural applications. Triazole derivatives are commonly used as fungicides due to their effectiveness in controlling fungal pathogens that affect crops. The incorporation of chlorophenyl groups enhances the efficacy of these compounds against specific fungal strains .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of fungal growth using triazole derivatives.
Anticancer PropertiesShowed cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
NeuroprotectionFound protective effects against oxidative stress-induced neuronal cell death in vitro.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Halogen Effects : Analogs with dual halogenation (e.g., 3-Cl and 4-F in ) show moderate yields (82–90%), suggesting steric or electronic factors influence cyclocondensation efficiency.
  • Alkyl vs.

Physicochemical Properties

Substituents modulate properties such as density, boiling point, and solubility:

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituent Impact
Compound A ~295.8* - - Propyl increases flexibility vs. aryl groups.
4-Amino-5-[(4-chloro-2-methyl-phenoxy)methyl]-... 270.74 1.52 404.1 Amino and phenoxy groups enhance polarity .
5-(4-Methoxyphenyl)-4-(3-CF₃-C₆H₄)-... 351.35 - - Trifluoromethyl improves metabolic stability .

*Calculated based on molecular formula.

Antimicrobial and Antifungal Potential
  • Compound A : The 4-chlorophenyl group is associated with antimicrobial activity, as seen in triazole-thiones regulating TGF-β1 and VEGF in wound healing .
  • Prothioconazole (structurally related): A fungicide with a 1-chlorocyclopropyl group, highlighting the role of halogens in agrochemical efficacy .
Anticancer and Pharmacological Activity
  • Triazole-thiones with thiophene or naphthalene substituents (e.g., ) exhibit antiproliferative effects, suggesting Compound A ’s 4-chlorophenyl group may similarly interact with cellular targets.

Theoretical and Experimental Insights

  • Conformational Flexibility : DFT studies on analogs (e.g., ) reveal that alkyl chains (like propyl in Compound A ) introduce torsional flexibility, impacting binding to biological targets.
  • HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., Cl in Compound A ) lower HOMO energy, enhancing stability and reactivity .

Biological Activity

3H-1,2,4-Triazole-3-thione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- is a notable member of this class. It has been investigated for various pharmacological properties including antidepressant, anticonvulsant, and antimicrobial activities.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Chemical Formula: C13H16ClN3S
  • Molecular Weight: 281.80 g/mol
  • IUPAC Name: 2-(4-chlorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-thione

This structure features a triazole ring substituted with a chlorophenyl group and a propyl chain, which is critical for its biological activity.

Antidepressant Activity

A study evaluating a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones demonstrated that compounds with halogen substitutions at the 5-position exhibited significant antidepressant activity. Specifically, the presence of a chlorophenyl group was linked to enhanced efficacy in models of induced hypothermia and reserpine-induced ptosis in mice .

Anticonvulsant Activity

Research has indicated that similar triazole derivatives exhibit anticonvulsant properties. For instance, compounds like TP-315 (similar in structure) were shown to protect against maximal electroshock-induced seizures in mice. This effect was attributed to the interaction with voltage-gated sodium channels (VGSCs), suggesting a mechanism that could be relevant for the triazole derivative under discussion .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial potential. In vitro studies have shown that certain triazole compounds exhibit significant antibacterial and antifungal activities against various pathogens. The presence of specific substituents on the triazole ring can enhance this activity .

Table 1: Summary of Biological Activities

Activity Observation Reference
AntidepressantSignificant activity with halogen substitutions
AnticonvulsantProtects against seizures; interacts with VGSCs
AntimicrobialEffective against various bacterial strains

The mechanisms underlying the biological activities of triazole derivatives are varied:

  • Antidepressant Mechanism: The antidepressant effects are not solely due to monoamine oxidase inhibition or norepinephrine uptake interference but may involve modulation of neurotransmitter systems .
  • Anticonvulsant Mechanism: The anticonvulsant action appears to be linked to the modulation of VGSCs, which are crucial in neuronal excitability and seizure propagation .
  • Antimicrobial Mechanism: The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Q & A

Basic: What are the standard synthetic protocols for synthesizing 3H-1,2,4-triazole-3-thione derivatives such as this compound?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Step 1: React a substituted benzaldehyde or aryl halide (e.g., 4-chlorophenyl derivatives) with thiourea or thiosemicarbazide in ethanol under reflux, often with glacial acetic acid as a catalyst .
  • Step 2: Purify intermediates via recrystallization (ethanol/water mixtures are common solvents) .
  • Step 3: Optimize reaction conditions (temperature, solvent polarity, and catalyst) to enhance yield. For instance, highlights refluxing for 4 hours at 80°C to achieve cyclization .
  • Validation: Monitor reaction progress using TLC or HPLC.

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